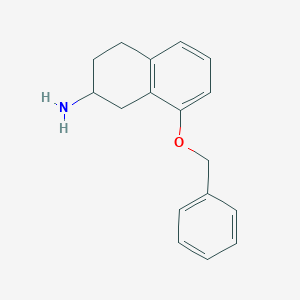

8-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-aMine

Description

Properties

Molecular Formula |

C17H19NO |

|---|---|

Molecular Weight |

253.34 g/mol |

IUPAC Name |

8-phenylmethoxy-1,2,3,4-tetrahydronaphthalen-2-amine |

InChI |

InChI=1S/C17H19NO/c18-15-10-9-14-7-4-8-17(16(14)11-15)19-12-13-5-2-1-3-6-13/h1-8,15H,9-12,18H2 |

InChI Key |

UROLTFVHOAZSSP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(CC1N)C(=CC=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Route and Reaction Mechanism

The most widely reported method involves reductive amination of 8-benzyloxy-3,4-dihydronaphthalen-1(2H)-one. The ketone undergoes condensation with ammonium acetate in methanol, forming an imine intermediate that is reduced using sodium cyanoborohydride (NaBHCN).

Reaction conditions :

-

Solvent : Anhydrous methanol or ethanol

-

Temperature : 60°C (microwave-assisted) or room temperature (18–24 h)

-

Reducing agent : NaBHCN (1.2–1.5 equiv)

-

Additives : Acetic acid (0.1–0.5 equiv) for pH control

Procedure :

-

8-Benzyloxy-3,4-dihydronaphthalen-1(2H)-one (1.0 equiv) is dissolved in methanol.

-

Ammonium acetate (5.0 equiv) and NaBHCN (1.2 equiv) are added sequentially.

-

The mixture is stirred under nitrogen at 60°C for 12 h.

-

The crude product is purified via acid-base extraction (HCl/NaOH) and column chromatography (hexane/ethyl acetate).

Optimization Strategies

-

Solvent polarity : Dimethylformamide (DMF) increases reaction rates but requires higher temperatures (80°C).

-

Alternative reducing agents : Sodium triacetoxyborohydride (NaBH(OAc)) in dichloromethane improves stereoselectivity for chiral amines.

-

Microwave irradiation : Reduces reaction time to 2–4 h with comparable yields.

Benzyl Etherification of 8-Hydroxy-1-Tetralone

Protection of Phenolic Hydroxyl Group

The benzyloxy group is introduced via Williamson ether synthesis using 8-hydroxy-1-tetralone and benzyl bromide.

Reaction conditions :

-

Base : Potassium carbonate (KCO) or sodium hydride (NaH)

-

Solvent : DMF or acetonitrile

-

Temperature : 80–100°C (6–12 h)

Procedure :

-

8-Hydroxy-1-tetralone (1.0 equiv) is deprotonated with NaH (1.1 equiv) in DMF.

-

Benzyl bromide (1.2 equiv) is added dropwise at 0°C.

-

The mixture is stirred at 80°C for 8 h, followed by aqueous workup.

Challenges and Solutions

-

Regioselectivity : Competing O- vs. C-alkylation is minimized using bulky bases (e.g., DBU).

-

Byproduct formation : Excess benzyl bromide (>1.5 equiv) leads to dibenzylation, requiring careful stoichiometric control.

Alternative Synthetic Pathways

Friedel-Crafts Acylation for Tetralin Core Formation

The tetralin ring is constructed via intramolecular Friedel-Crafts acylation of γ-arylpropanoyl chlorides.

Example :

-

4-(Benzyloxy)phenylpropanoyl chloride is treated with AlCl in dichloromethane.

-

Cyclization occurs at 0°C, forming 8-benzyloxy-1-tetralone.

-

The ketone is converted to the amine via reductive amination (Section 1).

Catalytic Hydrogenation of Naphthylamines

For substrates with pre-existing amine groups, catalytic hydrogenation (H, Pd/C) reduces the aromatic ring:

Procedure :

-

8-Benzyloxy-2-aminonaphthalene is dissolved in ethanol.

-

10% Pd/C (0.1 equiv) is added under H (1 atm).

-

Hydrogenation proceeds at 25°C for 24 h.

Stereochemical Considerations

Enantioselective Synthesis

Chiral amines are obtained using:

-

Chiral auxiliaries : (R)- or (S)-1-phenylethylamine forms diastereomeric imines, separated via crystallization.

-

Asymmetric catalysis : Cinchona alkaloid-derived organocatalysts achieve enantiomeric excess (ee) >90%.

Example :

-

8-Benzyloxy-1-tetralone reacts with (R)-1-phenylethylamine.

-

NaBHCN reduction yields (S)-8-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine (ee: 88%).

Industrial-Scale Production

Chemical Reactions Analysis

Types of Reactions

8-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-aMine undergoes several types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form tetrahydro derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Tetrahydro derivatives.

Substitution: Various substituted amines and ethers.

Scientific Research Applications

Acetylcholinesterase Inhibition

One of the most significant applications of 8-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine is its potential as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme that breaks down acetylcholine in the synaptic cleft, and its inhibition is a therapeutic target for conditions such as Alzheimer's disease. Compounds with similar structures have shown promising results in inhibiting this enzyme, suggesting that this compound may also possess such activity .

Antitumor Activity

Research indicates that compounds with tetrahydronaphthalene structures may exhibit antitumor properties. Preliminary studies suggest that derivatives of this compound could potentially inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth . The structural characteristics of this compound allow it to interact with various biological targets, making it a candidate for further investigation in cancer therapy.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods involving the reaction of appropriate precursors. The ability to modify the benzyloxy group or the amine functionality allows for the creation of various derivatives with potentially enhanced biological activities. For example:

| Derivative | Potential Activity |

|---|---|

| N-substituted derivatives | Enhanced acetylcholinesterase inhibition |

| Sulfonamide derivatives | Antitumor and anti-inflammatory properties |

These derivatives can be tested for their efficacy in biological assays to determine their therapeutic potential.

Case Study 1: Acetylcholinesterase Inhibitors

In a study evaluating several compounds for acetylcholinesterase inhibition, a series of tetrahydronaphthalene derivatives were synthesized and tested. The results indicated that certain modifications to the structure significantly improved inhibitory activity compared to standard drugs used in Alzheimer's treatment . This highlights the importance of structural optimization in drug development.

Case Study 2: Antitumor Activity

Another study focused on synthesizing sulfonamide derivatives from tetrahydronaphthalene compounds demonstrated promising antitumor activity against various cancer cell lines. The results showed that specific substitutions on the naphthalene ring enhanced cytotoxic effects while maintaining low toxicity towards normal cells . This underscores the therapeutic potential of compounds derived from this compound.

Mechanism of Action

The mechanism of action of 8-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-aMine involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 8-position substituent significantly influences physical and chemical properties. Key comparisons include:

†Estimated based on benzyloxy group contribution.

*HPLC conditions: MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85), 10 mL/min .

- Stereochemical Impact : Enantiopure analogs like (R)-1,2,3,4-tetrahydronaphthalen-2-amine exhibit distinct biological activities (e.g., neurotransmitter reuptake inhibition), suggesting chirality at the 2-position is critical for target engagement .

Stability and Purification Challenges

- Cis/Trans Isomerism: Benzyloxy-substituted tetralins (e.g., 2-amino-5,6-bis(benzyloxy)-THN-1-ol) exhibit cis/trans isomerism, requiring careful chromatography or recrystallization for diastereomeric separation .

- Oxidative Sensitivity: The benzyloxy group is susceptible to hydrogenolysis, necessitating protective strategies during synthesis (e.g., Pd/C-catalyzed debenzylation) .

Key Research Findings

Substituent Position Matters : 8-Substitution (vs. 5- or 6-substitution) optimizes steric and electronic interactions in receptor binding, as seen in GPCR-targeting amides .

Chirality Dictates Activity : (R)-enantiomers of tetralin amines show superior bioactivity over (S)-forms in neurotransmitter inhibition, emphasizing the need for enantioselective synthesis .

Benzyloxy vs. Methoxy : The benzyloxy group enhances LogP by ~1.7 units compared to methoxy, favoring blood-brain barrier penetration but complicating aqueous formulation .

Biological Activity

8-(Benzyloxy)-1,2,3,4-tetrahydronaphthalen-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

The compound has the following chemical characteristics:

- Chemical Formula : C17H19NO

- Molecular Weight : 273.34 g/mol

- CAS Number : 1823981-82-3

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the use of various synthetic routes that incorporate benzyloxy and tetrahydronaphthalene moieties. The detailed synthetic pathway is essential for understanding the compound's structure-activity relationship (SAR).

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance:

- In Vitro Studies : A series of derivatives showed significant cytotoxicity against various cancer cell lines. The IC50 values were measured across different cell lines including breast cancer (MCF-7 and MDA-MB-468) and leukemia cells. Notably:

| Compound | Cell Line | GI50 (µM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-468 | 6.57 | |

| Compound B | MCF-7 | 9.46 | |

| Compound C | Leukemia | 10.47 |

The mechanism through which this compound exerts its biological effects may involve:

- Inhibition of Key Kinases : Molecular docking studies suggest that this compound can bind to ATP-binding sites in kinases such as EGFR-TK and B-Raf kinase, which are critical in cancer proliferation pathways .

- Synergistic Effects : In combination studies with other chemotherapeutics like gefitinib, certain derivatives exhibited enhanced efficacy against resistant cancer cell lines .

Case Studies

Several case studies have been documented that provide insights into the biological efficacy of related compounds:

- Case Study on MDA-MB-468 Cells : A study evaluated a series of tetrahydronaphthalene derivatives for their ability to inhibit cell proliferation. The most potent compounds showed a tumor-selectivity ratio greater than 10 when compared with normal cells .

- Comparative Analysis with Standard Treatments : In comparative studies with established drugs like gefitinib and 5-FU, certain derivatives of tetrahydronaphthalene demonstrated superior growth inhibition in resistant cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.